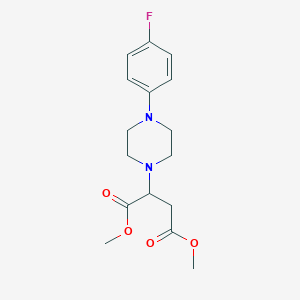
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate, also known as DFPPS, is a chemical compound that belongs to the class of piperazine derivatives. This compound has been studied extensively for its potential application in scientific research, particularly in the field of neuroscience. DFPPS is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes.
作用機序
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor, and thereby inhibits the receptor's activity. By blocking the NMDA receptor, Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate can modulate the excitability of neurons and affect synaptic plasticity and learning and memory processes.
Biochemical and physiological effects:
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has been shown to have a variety of biochemical and physiological effects. In animal studies, Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has been shown to reduce the severity of seizures and to improve cognitive function in models of Alzheimer's disease and traumatic brain injury. Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has also been shown to reduce the release of dopamine in the striatum, which suggests that it may have potential as a treatment for drug addiction.
実験室実験の利点と制限
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has several advantages for use in lab experiments. It is a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in normal and pathological brain function. Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate is also relatively easy to synthesize, which makes it accessible to researchers. However, Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has some limitations as well. It has a relatively short half-life, which means that it may not be suitable for long-term experiments. Additionally, Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has some potential off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate. One area of interest is the role of the NMDA receptor in drug addiction. Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has been shown to reduce the release of dopamine in the striatum, which suggests that it may have potential as a treatment for drug addiction. Another area of interest is the potential use of Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate in the treatment of neurological disorders, such as Alzheimer's disease and traumatic brain injury. Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has been shown to improve cognitive function in animal models of these disorders, and further research may reveal its potential as a therapeutic agent. Finally, there is also interest in developing more potent and selective NMDA receptor antagonists, which may have even greater potential for scientific research and therapeutic applications.
合成法
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate can be synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with succinic anhydride to form 4-(4-fluorophenyl)succinic acid. The resulting acid is then converted to a dimethyl ester using a mixture of dimethyl sulfate and triethylamine. Finally, the dimethyl ester is reacted with piperazine in the presence of a catalyst to form Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate.
科学的研究の応用
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has been extensively studied for its potential application in scientific research, particularly in the field of neuroscience. The NMDA receptor has been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate has been shown to be a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of this receptor in normal and pathological brain function.
特性
IUPAC Name |
dimethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]butanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O4/c1-22-15(20)11-14(16(21)23-2)19-9-7-18(8-10-19)13-5-3-12(17)4-6-13/h3-6,14H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLDTCDLPTULJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)N1CCN(CC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)succinate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(Methylamino)ethyl]benzamide;hydrochloride](/img/structure/B2793710.png)
![5-[(1,3-Thiazol-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2793712.png)
![2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2793714.png)
![8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2793715.png)


![1-[(E)-4-Methylstyryl]-1H-benzotriazole](/img/structure/B2793718.png)
![Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate hcl](/img/structure/B2793723.png)
![6-(4-benzylpiperidin-1-yl)-1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2793724.png)
![N-(1-cyano-1,2,2-trimethylpropyl)-3-[3-(dimethylamino)phenyl]propanamide](/img/structure/B2793726.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-methylbenzoate](/img/structure/B2793728.png)